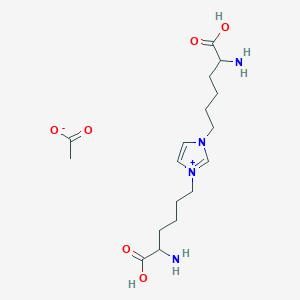
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate
Übersicht
Beschreibung
“1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate” is a chemical compound with the formula C17H30N4O6 . It is also known as GOLD, an imidazolium cross-link . This compound is a product of the Maillard reaction, a form of non-enzymatic browning .
Synthesis Analysis
The synthesis of this compound involves the Maillard reaction, which proceeds in vivo . The reaction pathways are directly linked to N (epsilon)-carboxymethyllysine via glyoxal-imine structures . Glyoxal and glycolaldehyde are immediate precursors .
Molecular Structure Analysis
The molecular formula of “1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate” is C17H30N4O6 . Its average mass is 386.44 Da .
Chemical Reactions Analysis
GOLA, the amide cross-link, and 1,3-bis(5-amino-5-carboxypentyl)imidazolium salt (GOLD), the imidazolium cross-link, share a common intermediate . The ratio of GOLA to GOLD is greater when glyoxal levels are low at constant lysine concentrations . GOLA and GALA formation from the Amadori product of glucose and lysine depends directly upon oxidation .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : This compound, along with similar imidazolium salts, has been synthesized through various methods for research purposes. For instance, Linetsky and Shipova (2007) synthesized two Lys–Lys crosslinks, including 1,3-bis-(5-amino-5-carboxypentyl)-1H-imidazolium (GOLD), using a specific reaction process (Linetsky & Shipova, 2007).
Structural Analysis and Applications : Uluçam and Turkyilmaz (2018) carried out detailed structural analysis of similar imidazolium salts, employing techniques like nuclear magnetic resonance, vibrational spectra, and mass spectra. This research contributes to understanding the molecular configurations of these compounds, which is vital for their application in various fields (Uluçam & Turkyilmaz, 2018).
Biological and Chemical Applications
Biological Activities : The same study by Uluçam and Turkyilmaz (2018) also investigated the biological activities of imidazolium salts on selected bacteria and cancer cell lines, indicating potential applications in biomedicine and pharmacology (Uluçam & Turkyilmaz, 2018).
Chemical Properties and Reactions : Schwarzenbolz, Förster, and Henle (2017) explored the influence of high hydrostatic pressure on reactions involving glyoxal with lysine residues, studying end-products like 1,3-bis(5-amino-5-carboxypentyl)imidazolium salt (GOLD). This research contributes to understanding the chemical properties and potential industrial applications of these compounds (Schwarzenbolz, Förster, & Henle, 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-amino-6-[3-(5-amino-5-carboxypentyl)imidazol-3-ium-1-yl]hexanoic acid;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O4.C2H4O2/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23;1-2(3)4/h9-13H,1-8,16-17H2,(H-,20,21,22,23);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAASWRLNJQPTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B1377965.png)

![6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine](/img/structure/B1377967.png)


![6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1377971.png)
![Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B1377974.png)
![[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester](/img/structure/B1377977.png)